molecular formula C9H9NO2 B046031 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one CAS No. 53389-81-4

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one

Cat. No.: B046031
CAS No.: 53389-81-4
M. Wt: 163.17 g/mol
InChI Key: VMFLZARQIWIXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one is a heterocyclic organic compound belonging to the tetrahydroisoquinoline family. It features a hydroxyl group at the 7th position and a ketone group at the 3rd position of the tetrahydroisoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-(chloromethyl)-5-methoxy-pyridine and 7-Hydroxy-2,4-dihydro-1H-isoquinolin-3-one in the presence of potassium carbonate in dimethylformamide (DMF) as a solvent .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, quinones, and tetrahydro derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity, interact with DNA, and influence cellular signaling pathways. These interactions can lead to various biological effects, including neuroprotection, anti-inflammatory responses, and anticancer activity .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its hydroxyl and ketone groups enable unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

7-hydroxy-2,4-dihydro-1H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-2-1-6-4-9(12)10-5-7(6)3-8/h1-3,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFLZARQIWIXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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